4-Chloro-1H-pyrazol-3-amine hydrochloride
Overview
Description
4-Chloro-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C3H4ClN3. It has a molecular weight of 117.537 . The compound is also known by several synonyms, including 5-chloro-1H-pyrazol-4-amine and 1H-Pyrazol-4-amine, 3-chloro- .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact mass of the compound is 117.009377 .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 and a boiling point of 344.5±22.0 °C at 760 mmHg . The compound’s flash point is 162.1±22.3 °C . It has a LogP value of 0.18, indicating its lipophilicity .Scientific Research Applications
1. Chemoselectivity in Amination
Research by Shen et al. (2010) explores the chemoselectivity in the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles. This study highlights the use of 4-Chloro-1H-pyrazol-3-amine hydrochloride in selective amination, showing its potential in chemical synthesis and pharmaceutical applications (Shen et al., 2010).
2. Synthesis of Functionalized Pyrazoles
Prasanna et al. (2013) discuss the synthesis of 4H-pyrano[2,3-c]pyrazol-6-amines using this compound. This study provides insights into the versatile applications of this compound in creating densely functionalized pyrazoles for potential medicinal uses (Prasanna et al., 2013).
3. Development of CGRP Receptor Antagonists
A study by Lim et al. (2014) utilized this compound in the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, identifying some compounds as CGRP receptor antagonists. This showcases the compound's role in developing new therapeutic agents (Lim et al., 2014).
4. Pharmacological Evaluation
Patel et al. (2019) conducted a study where this compound played a key role in synthesizing functionalized pyrazolodihydropyridine cores, evaluating their in vitro biological activities for potential pharmacological applications (Patel et al., 2019).
5. Synthesis of Arylated Pyrazoles
Goikhman et al. (2009) utilized this compound in catalytic intermolecular C-H arylation of pyrazoles. This process is significant for the synthesis of complex arylated pyrazoles, often found in pharmaceuticals and as protein ligands (Goikhman et al., 2009).
6. Fluorescent Property Evaluation
Hasan et al. (2011) synthesized a series of 1,3,5-triaryl-2-pyrazolines using this compound, exploring their fluorescence properties. This research indicates the potential of this compound in developing materials with specific optical properties (Hasan et al., 2011).
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known to interact with a variety of biological targets, contributing to their broad range of chemical and biological properties .
Mode of Action
It’s worth noting that compounds with a pyrazole moiety often interact with their targets through hydrogen bonding .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antiviral effects, among others .
Properties
IUPAC Name |
4-chloro-1H-pyrazol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3.ClH/c4-2-1-6-7-3(2)5;/h1H,(H3,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXAABJWZRBPAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679385 | |
Record name | 4-Chloro-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263094-05-8 | |
Record name | 4-Chloro-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1H-pyrazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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